3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid
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Overview
Description
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes a cyclopentoxy group and a methoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 3-(4-methoxyphenyl)propanoic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopentoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyclopentoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-cyclopentoxy-4-formylphenyl)-n-propanoic acid, while reduction of the carboxylic acid group can produce 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanol.
Scientific Research Applications
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-n-propanoic acid
- 3-(3-Cyclopentyloxyphenyl)-n-propanoic acid
- 3-(3-Cyclopentoxy-4-hydroxyphenyl)-n-propanoic acid
Uniqueness
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both cyclopentoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H20O4 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,17) |
InChI Key |
CCVPUIBZJMOZCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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